molecular formula C12H7ClN2 B1421047 4-(2-Chloro-5-pyridyl)benzonitrile CAS No. 919496-21-2

4-(2-Chloro-5-pyridyl)benzonitrile

Cat. No. B1421047
M. Wt: 214.65 g/mol
InChI Key: YWAKLZXISIRFJC-UHFFFAOYSA-N
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Description

“4-(2-Chloro-5-pyridyl)benzonitrile” is a chemical compound with the molecular formula C12H7ClN2 . It has a molecular weight of 214.65 .


Synthesis Analysis

The synthesis of benzonitriles, including “4-(2-Chloro-5-pyridyl)benzonitrile”, can be achieved by reacting a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The InChI code for “4-(2-Chloro-5-pyridyl)benzonitrile” is 1S/C12H7ClN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Complex Molecules : The synthesis of 4-(2-Chloro-5-pyridyl)benzonitrile and related compounds plays a crucial role in forming complex molecules. For example, Viola et al. (2018) describe the formation of rare zwitterionic complexes involving 4-(2-Chloro-5-pyridyl)benzonitrile and its reactions with dichloro-di(benzonitrile)platinum(II) and palladium(II), resulting in structurally complex and unique zwitterions (Viola, E., Donzello, M., Ercolani, C., Rizzoli, C., & Lever, A., 2018).

  • Antimicrobial Compounds Synthesis : Kumar et al. (2022) focused on the synthesis of antimicrobial compounds starting from 4-(2-Chloro-5-pyridyl)benzonitrile derivatives. These compounds displayed significant antibacterial and antifungal activities (Kumar, M. K., Basavaraja, K., Mathada, M. H., & Mylarappa, M., 2022).

  • Coordination Polymers and Fluorescent Emission : Zhang et al. (2003) explored the use of 4-(2-Chloro-5-pyridyl)benzonitrile in the hydrothermal hydrolysis reactions, leading to the formation of coordination polymers with strong blue and red fluorescent emissions. This demonstrates its potential in developing materials with specific optical properties (Zhang, J., Xie, Y., Ye, Q., Xiong, R., Xue, Z., & You, X., 2003).

Chemical Reactions and Mechanisms

  • Chemical Reaction Mechanisms : The role of 4-(2-Chloro-5-pyridyl)benzonitrile in various chemical reactions has been studied extensively. For example, Konakahara and Sato (1983) examined its reaction mechanism with other compounds, highlighting its importance in understanding complex chemical processes (Konakahara, T., & Sato, K., 1983).

  • Photocyclisation Reactions : Hayward et al. (2014) investigated a [2 + 2] photocycloaddition reaction of a 4-(2-Chloro-5-pyridyl)benzonitrile derivative. This study provides insights into the behavior of such compounds under specific conditions, which is crucial for designing photochemical reactions (Hayward, J., Gumbau-Brisa, R., Alberola, A., Clarke, C., Rawson, J., & Pilkington, M., 2014).

properties

IUPAC Name

4-(6-chloropyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAKLZXISIRFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289113
Record name 4-(6-Chloro-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-pyridyl)benzonitrile

CAS RN

919496-21-2
Record name 4-(6-Chloro-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919496-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloro-3-pyridinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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